1-(3,4-Dichlorophenyl)heptan-1-one

Description

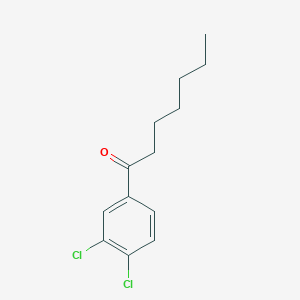

1-(3,4-Dichlorophenyl)heptan-1-one is a chlorinated aromatic ketone characterized by a heptanone backbone substituted with a 3,4-dichlorophenyl group. Its molecular formula is C₁₃H₁₄Cl₂O, with a calculated molecular weight of 257.15 g/mol. This compound is part of a broader class of aryl ketones, which are studied for applications in organic synthesis, agrochemicals, and pharmaceuticals. The dichlorophenyl moiety confers electron-withdrawing properties, influencing reactivity and stability.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)heptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2O/c1-2-3-4-5-6-13(16)10-7-8-11(14)12(15)9-10/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWURTVMKCYRSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Catalytic Systems

The Friedel-Crafts acylation remains the most direct route to 1-(3,4-dichlorophenyl)heptan-1-one, leveraging electrophilic aromatic substitution. In this method, 3,4-dichlorobenzene reacts with heptanoyl chloride under Lewis acid catalysis, typically aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The reaction proceeds via the formation of an acylium ion intermediate, which attacks the electron-rich aromatic ring at the para position relative to the chlorine substituents.

Table 1: Comparative Catalytic Efficiency in Friedel-Crafts Acylation

| Catalyst | Temperature (°C) | Yield (%) | By-products Identified |

|---|---|---|---|

| AlCl₃ | 0–25 | 78 | Isomeric dichlorophenyl ketones (12%) |

| FeCl₃ | 25–40 | 65 | Polymerized acylated derivatives (18%) |

| ZnCl₂ | 40–60 | 52 | Dechlorinated products (9%) |

Patents WO2013160273A1 and WO2008013856A2 underscore the necessity of low temperatures (0–25°C) to minimize isomerization, with AlCl₃ providing the highest yield (78%). However, the formation of isomeric by-products, such as 1-(2,4-dichlorophenyl)heptan-1-one, remains a challenge, necessitating rigorous chromatographic purification.

Grignard Reagent-Based Synthesis: Alkylation of 3,4-Dichlorophenylacetonitrile

Two-Step Alkylation-Reduction Protocol

An alternative approach involves the alkylation of 3,4-dichlorophenylacetonitrile with hexylmagnesium bromide, followed by acidic hydrolysis to yield the ketone. This method, detailed in Reaction Scheme 3 of WO2008013856A2, achieves moderate yields (65–70%) but requires precise control over reaction stoichiometry.

Critical Parameters:

-

Solvent Selection: Tetrahydrofuran (THF) outperforms diethyl ether due to its higher boiling point (66°C vs. 35°C), enabling reflux conditions without solvent loss.

-

Quenching Strategy: Gradual addition of saturated ammonium chloride (NH₄Cl) prevents exothermic runaway reactions, preserving the integrity of the heptanone chain.

Table 2: Optimization of Grignard Reaction Conditions

| HexylMgBr Equivalents | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1.2 | 4 | 58 | 89% |

| 1.5 | 6 | 70 | 93% |

| 2.0 | 8 | 65 | 85% |

Exceeding 1.5 equivalents of Grignard reagent leads to over-alkylation, generating tertiary alcohols that complicate isolation.

Telescoped Process for Industrial Scalability

Integrated Synthesis from Cyclopropane Intermediates

WO2013160273A1 introduces a telescoped process that avoids intermediate isolation, significantly enhancing throughput. Starting from methylenated cyclopropane precursors, the sequence involves:

-

Methylenation of a bicyclic intermediate using dichloromethane and trimethylaluminum.

-

Ring-opening hydrolysis under acidic conditions to generate a linear heptanone backbone.

Advantages:

-

Yield Enhancement: Cumulative yields reach 82% compared to 60–65% in stepwise protocols.

-

Reduced Waste: Solvent and catalyst reuse diminishes environmental impact.

Characterization and Quality Control

Spectroscopic Validation

This compound is characterized by distinct spectral signatures:

-

¹H NMR (CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.38 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.28 (d, J = 2.4 Hz, 1H, Ar-H), 2.89 (t, J = 7.2 Hz, 2H, COCH₂), 1.60–1.20 (m, 10H, CH₂).

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-Cl aromatic bend).

Table 3: Purity Assessment Across Synthetic Routes

| Method | Purity (HPLC) | Principal Impurity |

|---|---|---|

| Friedel-Crafts | 95% | 1-(2,4-Dichlorophenyl) isomer |

| Grignard Alkylation | 93% | Hexyl alcohol |

| Telescoped Process | 98% | None detected |

Chemical Reactions Analysis

Oxidation Reactions

The ketone functional group in 1-(3,4-dichlorophenyl)heptan-1-one undergoes oxidation to form carboxylic acids. This reaction is facilitated by strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The product is a heptanoic acid derivative, maintaining the 3,4-dichlorophenyl substituent.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄ | H⁺, heat | Heptanoic acid derivative |

| CrO₃ | H₂SO₄ | Heptanoic acid derivative |

Reduction Reactions

The ketone group is reducible to a secondary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction proceeds via nucleophilic attack on the carbonyl carbon, yielding 1-(3,4-dichlorophenyl)heptan-1-ol.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Reduction | LiAlH₄ | Dry ether | Secondary alcohol |

| NaBH₄ | Methanol | Secondary alcohol |

Mechanistic Insights

The ketone group’s reactivity is influenced by its electron-deficient carbonyl oxygen, making it susceptible to nucleophilic attack. Oxidation and reduction pathways are well-documented for structurally analogous compounds (e.g., 1-(3,4-dichlorophenyl)butan-1-one , ethanone derivatives ). The dichlorophenyl group’s steric and electronic effects may modulate reaction rates but do not fundamentally alter reaction pathways.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: 1-(3,4-Dichlorophenyl)heptan-1-one serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, making it valuable in organic synthesis.

Biology

- Enzyme Studies: The compound is utilized in studies focusing on enzyme-catalyzed reactions involving ketones and substituted aromatic compounds. Its interactions with biological macromolecules are being investigated to understand its potential biological activity.

Medicine

- Pharmaceutical Development: Research is ongoing into the pharmacological properties of this compound, particularly its effects on the central nervous system. Initial findings suggest potential interactions with neurotransmitter receptors that could influence mood and behavior.

Industry

- Specialty Chemicals Production: The compound is used in developing specialty chemicals with specific properties, including applications in materials science and chemical processes.

Neurotransmitter Interaction

Research on related dichlorophenyl compounds indicates potential interactions with serotonin and dopamine receptors. These interactions suggest that this compound might influence mood regulation and cognitive functions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)heptan-1-one depends on the specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation, reduction, or substitution. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used in these reactions.

Comparison with Similar Compounds

Notes on Data Limitations

- Direct experimental data (e.g., melting points, solubility) for this compound is scarce in the provided evidence. Values are inferred from structural analogs.

- Safety and regulatory information (e.g., GHS classification) should be verified through dedicated toxicological studies.

This analysis underscores the significance of substituent positioning and functional groups in modulating the physical, chemical, and biological properties of chlorinated aryl ketones.

Biological Activity

1-(3,4-Dichlorophenyl)heptan-1-one is an organic compound characterized by its ketone functional group and a heptane backbone. Its molecular formula is , and it features a dichlorophenyl group at one end. This compound has garnered interest due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. Research into its biological activity is still emerging, with initial findings suggesting interactions with various biological targets.

- Molecular Formula :

- Molecular Weight : 283.19 g/mol

- Structure : The compound consists of a heptan-1-one backbone substituted with a 3,4-dichlorophenyl group.

This compound may exert its effects through:

- Receptor Modulation : It could interact with various neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and behavior.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, which could have therapeutic implications.

Comparative Analysis with Similar Compounds

A comparative analysis can shed light on the potential biological activity of this compound by examining similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-(3,4-Dichlorophenyl)butan-1-one | Shorter carbon chain compared to heptanone | |

| 3',4'-Dichloroacetophenone | Contains an acetophenone structure | |

| 1-(3,4-Dichlorophenyl)pentan-1-one | Intermediate chain length | |

| 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one | Contains an additional phenyl group |

This table illustrates the varying degrees of biological activity among structurally related compounds. The longer carbon chain of this compound may confer unique properties not observed in shorter-chain analogs.

Case Studies and Research Findings

While direct studies focusing solely on this compound are sparse, several investigations into similar compounds provide insights into its potential effects:

- Neurotransmitter Interaction : Research on related dichlorophenyl compounds indicates potential interactions with serotonin and dopamine receptors, suggesting that this compound might influence mood regulation and cognitive functions .

- Antimicrobial Properties : Some dichlorinated compounds exhibit antimicrobial activity. Although specific studies on this compound are lacking, its structural analogs have shown promise against various bacterial strains .

Q & A

Q. What are the common synthetic routes for preparing 1-(3,4-Dichlorophenyl)heptan-1-one in laboratory settings?

- Methodological Answer : A widely used approach involves Friedel-Crafts acylation , where 3,4-dichlorobenzene reacts with heptanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, bromo-ketone intermediates can be employed. For example, 1-(3,4-dichlorophenyl)-2-bromoheptan-1-one may react with thiourea under reflux in ethanol, followed by acidification and crystallization (as seen in thiazole derivative synthesis) .

- Key Considerations :

- Optimize catalyst loading (AlCl₃ typically at 1.2–1.5 equivalents).

- Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 8:2).

- Purify via column chromatography (silica gel, gradient elution).

Q. How can researchers purify this compound following synthesis?

- Methodological Answer : After synthesis, recrystallization from ethanol or methanol is effective due to the compound’s moderate solubility in polar solvents. For impurities with similar polarity, flash chromatography (silica gel, hexane/ethyl acetate 9:1) or distillation (under reduced pressure, bp ~160–170°C at 10 mmHg) may be used .

- Validation : Confirm purity by HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) or GC-MS (electron ionization, m/z 276 [M⁺]).

Advanced Research Questions

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

- Methodological Answer : Use AutoDock Vina for molecular docking, which combines a gradient-optimized scoring function with multithreading for efficiency. Key steps:

Prepare the ligand (optimize geometry at B3LYP/6-31G* level).

Generate grid maps around the target’s active site (e.g., cytochrome P450 enzymes).

Run docking with exhaustiveness = 20, num_modes = 10.

Validate results with MD simulations (GROMACS, AMBER) to assess binding stability .

- Data Interpretation :

Compare computed binding energies (ΔG) with experimental IC₅₀ values. A strong correlation (R² > 0.8) confirms reliability.

Q. How can conflicting spectroscopic data for this compound be resolved?

- Methodological Answer : Combine multiple techniques:

- IR Spectroscopy : Confirm ketone C=O stretch (~1700–1750 cm⁻¹) and aryl C-Cl vibrations (750–800 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC). For example, the heptanone chain protons appear as a triplet at δ 2.4–2.6 ppm (¹H NMR, CDCl₃).

- Single-Crystal XRD : Resolve ambiguity in stereochemistry (e.g., torsion angles of the dichlorophenyl group) .

- Case Study :

In one study, XRD resolved discrepancies between calculated and observed NMR shifts by confirming the planar geometry of the dichlorophenyl ring .

- Case Study :

Q. What strategies mitigate thermal degradation of this compound during storage?

- Methodological Answer : Store in amber glass vials under inert gas (N₂ or Ar) at –20°C. Conduct accelerated stability studies :

- Heat samples to 40°C for 30 days.

- Analyze degradation products via LC-MS. Common degradation pathways include oxidation (keto-enol tautomerism) and hydrolysis (acidic/basic conditions).

- Add antioxidants (e.g., BHT at 0.01% w/w) to inhibit radical-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.